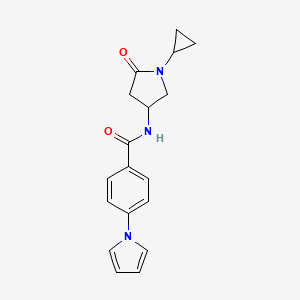

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-17-11-14(12-21(17)16-7-8-16)19-18(23)13-3-5-15(6-4-13)20-9-1-2-10-20/h1-6,9-10,14,16H,7-8,11-12H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQYUXQGGMTACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrrolidinone ring: Starting from a suitable cyclopropylamine, the pyrrolidinone ring can be formed through a cyclization reaction.

Attachment of the benzamide group: The benzamide moiety can be introduced via an amide coupling reaction using a suitable benzoyl chloride derivative.

Introduction of the pyrrole group: The pyrrole ring can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrole or benzamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C15H22N4O2

- Molecular Weight : 290.36 g/mol

- IUPAC Name : N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide

The structure of this compound includes a cyclopropyl group, a pyrrolidine moiety, and a benzamide structure, which contribute to its biological activity.

Antiviral Activity

Recent studies have investigated the potential of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide as an antiviral agent. It has shown promise in inhibiting viral replication mechanisms, particularly against SARS-CoV-2, the virus responsible for COVID-19. The compound's ability to engage multiple target sites enhances its efficacy in multi-drug therapies aimed at controlling viral progression .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly in modulating the activity of c-KIT receptors, which are implicated in various cancers. Preliminary results indicate that it can inhibit tumor growth and induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .

Neurological Applications

Research into the neurological applications of this compound suggests potential benefits in treating neurodegenerative diseases. Its structural components may facilitate interactions with neurotransmitter systems, offering avenues for developing treatments for conditions such as Alzheimer's disease .

Case Study 1: COVID-19 Therapeutics

A study published in ChemRxiv detailed the use of this compound in a multi-drug therapy aimed at COVID-19 treatment. Molecular dynamics simulations indicated strong binding affinity to viral proteins, suggesting that this compound could be part of an effective therapeutic regimen .

Case Study 2: Cancer Treatment

In another investigation, the compound was tested against various cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis, indicating its potential as an anticancer agent targeting specific pathways involved in tumorigenesis .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antiviral Activity | COVID-19 treatment | Inhibits viral replication |

| Anticancer Properties | Tumor growth inhibition | Induces apoptosis in cancer cells |

| Neurological Applications | Potential treatment for neurodegeneration | Modulates neurotransmitter systems |

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide analogs: Compounds with similar structures but different substituents.

Other benzamides: Compounds like sulpiride or tiapride, which have different biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzamides.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

The compound features a complex structure that includes a cyclopropyl moiety and pyrrolidine rings, which are known to influence its interaction with biological targets. Its molecular formula is , and it possesses unique characteristics attributed to its functional groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving cyclopropylamine and appropriate carbonyl compounds.

- Amidation : The final step involves coupling the pyrrolidine derivative with 4-(1H-pyrrol-1-yl)benzoic acid derivatives to form the amide bond.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For instance, compounds derived from 5-oxopyrrolidine structures exhibited significant cytotoxicity against A549 lung adenocarcinoma cells. A comparative analysis showed that certain derivatives reduced cell viability significantly more than standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | A549 (Lung Cancer) |

| Compound B | 15 | HCT116 (Colon Cancer) |

| N-(1-cyclopropyl...) | 12 | A549 (Lung Cancer) |

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The derivatives demonstrated promising activity, suggesting that modifications in their structure can enhance efficacy against resistant pathogens .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| Compound C | 8 µg/mL | MRSA |

| Compound D | 16 µg/mL | Vancomycin-resistant S. aureus |

| N-(1-cyclopropyl...) | 10 µg/mL | MRSA |

The biological activity of this compound is believed to involve interactions with specific cellular targets, including enzymes and receptors related to cancer cell proliferation and bacterial resistance mechanisms. The compound may act as an inhibitor of key pathways involved in tumor growth or bacterial cell wall synthesis.

Case Studies

In a recent study, the compound was tested alongside other derivatives in a series of in vitro assays to evaluate its cytotoxic effects on various cancer cell lines. Results indicated that modifications to the cyclopropyl group significantly influenced the compound's potency against cancer cells while maintaining low toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyrrolidinone functionalization, and benzamide coupling. Key steps include:

- Cyclopropane introduction : Use of cyclopropane precursors under anhydrous conditions (e.g., CH₂Cl₂, 0–5°C) to avoid ring-opening side reactions .

- Pyrrolidinone activation : Activation of the 5-oxopyrrolidin-3-yl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 60–80°C) to improve yields. For example, replacing THF with DMF increased yields from 53% to 67% in analogous benzimidazole syntheses .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate regiochemistry (e.g., cyclopropyl proton splitting patterns at δ 0.5–1.2 ppm) and amide bond formation (δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₂N₄O₂: 354.17) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry of chiral centers (e.g., (3S,4R) configuration in related pyrrolidine derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different assay systems for this compound?

- Methodological Answer :

- Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa) and incubation time (e.g., 24h vs. 48h). For instance, differences in IC₅₀ values may arise from cell-specific metabolism .

- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and enzymatic assays (e.g., fluorogenic substrates) to confirm target engagement .

- Data normalization : Use internal standards (e.g., β-actin for Western blots) and statistical models (e.g., ANOVA with post-hoc tests) to account for inter-experimental variability .

Q. What computational strategies are effective in studying the structure-activity relationship (SAR) of this benzamide derivative?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize residues within 4Å of the cyclopropyl group for mutagenesis studies .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups on the benzamide ring enhance potency in related compounds .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the pyrrolidinone ring under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent screening : Perform parallel solubility tests in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~280 nm for benzamide derivatives) .

- pH adjustment : Modify buffer pH (e.g., citrate buffer at pH 5.0) to protonate the pyrrolidine nitrogen, enhancing aqueous solubility .

- Co-solvent systems : Evaluate PEG-400 or cyclodextrin-based formulations to improve bioavailability without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.